Specific Scientific Field: This application falls under the field of Biotechnology .
Summary of the Application: OSH is a promising platform chemical for the production of C4 chemicals, which can be produced by fermentation from glucose . It is used in metabolic engineering of E. coli for the production of OSH with high yield .
Methods of Application: The metJ (encodes transcriptional repressor) and metI (encodes a subunit of dl-methionine transporter) were deleted in Escherichia coli W3110 to obtain a strain E. coli ∆JI . Then, overexpression of metL (encodes bifunctional aspartate kinase/homoserine dehydrogenase II) and inactivation of metB (encodes cystathionine γ-synthase) were implemented in one step .
Results or Outcomes: The OSH titer of the resulting strain E. coli ∆JIB * Trc metL was dramatically increased to 7.30 g/L . The 100% rationally designed strain E. coli ∆JIB * Trc metL /pTrc- metAfbr -Trc- thrAfbr - yjeH produced 9.31 g/L OSH from 20 g/L glucose (0.466 g/g glucose) in batch fermentation .
Specific Scientific Field: This application falls under the field of Chemical Engineering .
Summary of the Application: OSH is a crucial precursor of L-methionine biosynthesis in microorganisms . A novel gene encoding the enzyme with the ability to catalyze OSH to L-methionine was screened and characterized .
Methods of Application: The recombinant O-succinyl-L-homoserine sulfhydrylase from Thioalkalivibrio sulfidiphilus (tsOSHS) exhibited maximum activity at 35°C and pH 6.5 . OSHS displayed an excellent thermostability with a half-life of 21.72 h at 30°C .
Results or Outcomes: L-methionine was obtained with a total yield reaching 42.63 g/L under the concentration of O-succinyl-L-homoserine 400 mM (87.6 g/L) . These results indicated that OSHS is a potential candidate for applying in the large-scale bioproduction of L-methionine .
Specific Scientific Field: This application falls under the field of Industrial Chemistry .
Summary of the Application: OSH is an important platform chemical in the production of C4 chemicals such as succinic acid, homoserine lactone, γ‑butyrolactone, and 1,4‑butanediol .
Methods of Application: The production of these C4 chemicals involves the fermentation of glucose to produce OSH, which is then used as a raw material in various chemical reactions .
Specific Scientific Field: This application falls under the field of Structural Biology .
Summary of the Application: Purified homoserine, which includes OSH, is used in enzyme structural studies .
Summary of the Application: Commercially, OSH can serve as a precursor to the synthesis of isobutanol and 1,4-butanediol .
Specific Scientific Field: This application falls under the field of Biochemistry .
Summary of the Application: OSH has played important roles in studies to elucidate peptide synthesis and synthesis of proteoglycan glycopeptides .
O-succinyl-L-homoserine is a derivative of homoserine, classified as an L-alpha-amino acid. Its chemical formula is , and it has a molecular weight of approximately 219.19 g/mol. This compound plays a critical role in various metabolic pathways, particularly in the biosynthesis of amino acids such as L-methionine and L-cystathionine. O-succinyl-L-homoserine is recognized for its basic properties, which are attributed to its carboxylic acid groups, making it a significant intermediate in biochemical processes .
The primary reaction involving O-succinyl-L-homoserine is catalyzed by the enzyme homoserine O-succinyltransferase (EC 2.3.1.46), which facilitates the conversion of succinyl-CoA and L-homoserine into CoA and O-succinyl-L-homoserine. The reaction can be represented as follows:
Additionally, O-succinyl-L-homoserine can react with methyl mercaptan under the action of sulfhydrylase to produce L-methionine, a process that demonstrates its potential in biotechnological applications .
O-succinyl-L-homoserine is involved in several biological activities, primarily related to amino acid metabolism. It participates in the synthesis of L-methionine and L-cystathionine, which are essential for protein synthesis and various metabolic functions. The enzymatic activity of O-succinyl-L-homoserine sulfhydrylase has been characterized to exhibit high activity and thermostability, making it suitable for industrial applications in amino acid production . Furthermore, it plays a role in selenocompound metabolism within organisms like Saccharomyces cerevisiae .
The synthesis of O-succinyl-L-homoserine can be accomplished through various methods:
O-succinyl-L-homoserine has several applications, particularly in:
Interaction studies involving O-succinyl-L-homoserine primarily focus on its enzymatic interactions with various enzymes such as cystathionine gamma-synthase and sulfhydrylases. These studies reveal how O-succinyl-L-homoserine acts as a substrate for these enzymes, leading to the production of other biologically relevant compounds like L-cystathionine and L-methionine. The characterization of these interactions provides insights into optimizing conditions for industrial applications .
Several compounds share structural or functional similarities with O-succinyl-L-homoserine. Here are some notable comparisons:
Compound Name | Chemical Formula | Key Characteristics |
---|---|---|
L-Homoserine | C4H7NO3 | Precursor for O-succinyl-L-homoserine; involved in methionine synthesis. |
Succinic Acid | C4H6O4 | A dicarboxylic acid; involved in energy metabolism and precursor for various biochemical pathways. |
L-Cystathionine | C5H11N1O2S | Resultant product from the reaction with O-succinyl-L-homoserine; important for sulfur metabolism. |
O-Acetyl-L-homoserine | C6H11NO4 | Another derivative involved in methionine biosynthesis; structurally similar but with an acetyl group instead of succinyl. |
The uniqueness of O-succinyl-L-homoserine lies in its specific role as an intermediate that bridges various metabolic pathways, particularly those related to sulfur-containing amino acids .
Cystathionine γ-synthase represents the primary enzymatic system responsible for the metabolic conversion of O-succinyl-L-homoserine in bacterial and plant systems. The enzyme exhibits sophisticated binding dynamics that govern substrate recognition and catalytic efficiency [1] [2].
The enzyme demonstrates remarkable substrate specificity through its binding pocket architecture. In Escherichia coli cystathionine γ-synthase, the enzyme binds O-succinyl-L-homoserine with a Km value of 0.33 mM for the elimination reaction and 1.0 mM for the replacement reaction [3]. This differential binding affinity reflects the enzyme's ability to distinguish between reaction pathways based on substrate presentation and active site configuration.
Structural analysis reveals that the enzyme crystallizes as an α4 tetramer with subunits related by non-crystallographic 222 symmetry [4]. The spatial fold of the subunits, comprising three functionally distinct domains, creates a sophisticated binding environment that accommodates O-succinyl-L-homoserine through multiple contact points. The enzyme-substrate models identify specific residues responsible for substrate specificity, including conserved tyrosine, arginine, and lysine residues that form critical hydrogen bonds and electrostatic interactions [4].
The binding dynamics follow a ping-pong mechanism wherein O-succinyl-L-homoserine binding occurs first, followed by L-cysteine in the replacement reaction [5]. This sequential binding pattern is facilitated by conformational changes in the enzyme structure that optimize substrate positioning for catalysis. The protective effect of O-succinyl-L-homoserine against enzyme inactivation by propargylglycine indicates that the dissociation constant (Kd) for the substrate is approximately 1/2500 of its Km value, suggesting extremely tight binding in the enzyme-substrate complex [6].
Plant cystathionine γ-synthase exhibits distinct binding characteristics compared to bacterial enzymes. The Arabidopsis thaliana enzyme shows a Km value of 2.5 mM for O-phosphohomoserine and 460 μM for cysteine, indicating different substrate preferences [6]. The plant enzyme catalyzes minimal γ-elimination of O-phosphohomoserine in the absence of cysteine, approximately 1/2700 as fast as the γ-replacement reaction, demonstrating superior specificity for the replacement pathway [6].
Recent crystallographic studies of cystathionine γ-synthase from Mycobacterium ulcerans reveal the enzyme covalently linked to pyridoxal phosphate at 1.9 Å resolution [7]. These structures provide detailed insights into the binding pocket geometry and demonstrate how the enzyme accommodates the succinyl group of O-succinyl-L-homoserine through specific hydrophobic and electrostatic interactions.
The catalytic mechanism of O-succinyl-L-homoserine transformation is fundamentally dependent on pyridoxal phosphate as the essential cofactor. The PLP-dependent pathway involves a complex series of intermediates that facilitate both γ-elimination and γ-replacement reactions [3] [8].
The reaction initiates with transaldimination, where the amino group of O-succinyl-L-homoserine displaces the ε-amino group of the active site lysine residue (Lys-198 in E. coli enzyme) from the internal aldimine [9]. This process occurs through a gem-diamine intermediate that rapidly converts to the external aldimine, forming a covalent PLP-substrate complex. The external aldimine exhibits characteristic absorption at 422 nm with an extinction coefficient of 8,463 M⁻¹cm⁻¹ [10].
Following external aldimine formation, the α-hydrogen of the substrate undergoes abstraction by the general base (typically the displaced lysine residue), generating a carbanionic intermediate stabilized by the extended conjugated system of the PLP cofactor [8]. This quinonoid intermediate represents the critical branching point where the reaction pathway diverges toward either γ-elimination or γ-replacement depending on the presence of nucleophiles.
The γ-elimination pathway proceeds through formation of a vinylglycine intermediate characterized by absorption bands at 460-485 nm [3]. This intermediate undergoes further transformation to generate α-aminocrotonate, which exhibits a distinctive absorption maximum at approximately 460 nm. The elimination reaction ultimately yields succinate, α-ketobutyrate, and ammonia as products, with the enzyme regenerating its internal aldimine form.
In the γ-replacement pathway, the presence of L-cysteine as a nucleophile directs the reaction toward cystathionine formation. The nucleophilic attack by the thiol group of L-cysteine occurs at the γ-carbon of the substrate, displacing the succinyl group and forming the C-S bond characteristic of cystathionine [2]. This reaction exhibits red-shifted absorption spectra and represents the physiologically relevant pathway for methionine biosynthesis.
Recent mechanistic studies using rapid-scanning stopped-flow spectroscopy reveal that the partitioning intermediate between elimination and replacement pathways is an α-imino β,γ-unsaturated pyridoxamine derivative with absorption maximum around 300 nm [3]. This finding challenges previous assignments and provides new insights into the mechanism of PLP-dependent γ-reactions.
The cofactor conformational changes play crucial roles in catalysis. The dihedral angle rotation of PLP coordinates three catalytic events simultaneously: attracting nucleophilic attack on PLP by the substrate, deprotonating the attacking substrate amino group, and facilitating proton transfer from the substrate to the catalytic lysine [8]. These conformational changes are essential for the sophisticated control of reaction specificity observed in PLP-dependent enzymes.
The specificity determination between γ-replacement and γ-elimination reactions represents a fundamental aspect of O-succinyl-L-homoserine metabolism. This selectivity depends on multiple factors including substrate concentration, nucleophile availability, and active site architecture [3] [6].
In the absence of nucleophiles, O-succinyl-L-homoserine undergoes γ-elimination to produce succinate, α-ketobutyrate, and ammonia. The E. coli cystathionine γ-synthase catalyzes this elimination reaction with a Km of 0.33 mM and maximum velocity of 460 min⁻¹ [10]. The elimination pathway involves formation of a highly conjugated α-iminovinylglycine quinonoid intermediate that facilitates the departure of the γ-leaving group.
The γ-replacement reaction occurs when L-cysteine is present as a nucleophile, with the enzyme showing Km values of 1.0 mM for O-succinyl-L-homoserine and 0.05 mM for L-cysteine, and a maximum velocity of 700 min⁻¹ [10]. The lower Km value for L-cysteine indicates high affinity binding, which favors the replacement pathway when both substrates are available.
The reaction specificity varies significantly between enzyme sources. The Arabidopsis thaliana cystathionine γ-synthase exhibits dramatically reduced γ-elimination activity compared to bacterial enzymes, with elimination occurring at approximately 1/2700 the rate of replacement [6]. This specificity difference correlates with the enzyme's inability to accumulate the long-wavelength-absorbing species characteristic of efficient γ-elimination.
Structural determinants of specificity include the organization of the active site residues around the PLP cofactor. The enzyme utilizes both steric and electrostatic designs to achieve proper substrate selection and productive orientation [4]. Amino acid sequence and structural alignments between different cystathionine γ-synthases reveal that differences in substrate-binding characteristics are responsible for the distinct reaction chemistries.
The mechanism proceeds through a common intermediate up to the quinonoid stage, after which the presence or absence of nucleophiles determines the reaction outcome. In the replacement reaction, the nucleophilic attack by L-cysteine occurs at the γ-carbon while the succinyl group serves as the leaving group. The timing of these events is crucial for maintaining reaction specificity and preventing unwanted side reactions.
Environmental factors also influence reaction specificity. pH affects the protonation state of both the substrate and enzyme residues, while temperature influences the stability of intermediate species. The enzyme's ability to control the local environment around the PLP cofactor through protein-cofactor interactions is essential for maintaining the desired reaction specificity under physiological conditions.
Metal ion activation represents a critical regulatory mechanism in O-succinyl-L-homoserine metabolism, with ferrous iron (Fe²⁺) and zinc (Zn²⁺) showing particular importance in enzyme function and regulation [11] [12].
Ferrous iron demonstrates the most significant activation effect on O-succinyl-L-homoserine sulfhydrylase from Thioalkalivibrio sulfidiphilus, causing a 115% increase in enzymatic activity [11]. This dramatic enhancement suggests that Fe²⁺ plays a direct role in enzyme catalysis, possibly through coordination with active site residues or cofactor stabilization. The iron activation occurs at trace concentrations, indicating high-affinity binding and specific interactions with the enzyme structure.
The mechanism of Fe²⁺ activation involves direct interaction with the enzyme active site, proximal to the PLP cofactor. Iron coordination may stabilize the quinonoid intermediate formed during catalysis, thereby lowering the activation energy for the rate-limiting step. Additionally, Fe²⁺ may facilitate proper orientation of the substrate within the active site, optimizing the geometry for nucleophilic attack and product formation.
Zinc activation has been demonstrated in related PLP-dependent enzymes, particularly D-threonine aldolase, where Zn²⁺ is essential for enzymatic activity [12]. The metal binding site is located close to the PLP cofactor in the enzyme active site, and modeling studies suggest that zinc coordinates with the β-hydroxy group of substrate molecules. This coordination activates the hydroxyl group and facilitates its deprotonation by nearby histidine residues.
The role of metal ions extends beyond direct catalytic activation to include cofactor stabilization and enzyme structural integrity. In PLP-dependent enzymes, metal ions can enhance the coplanarity between the imine nitrogen and the pyridine ring of PLP, thereby optimizing the electronic properties of the cofactor system [13]. This coplanarity is crucial for efficient electron delocalization during the formation of carbanionic intermediates.
Metal ion requirements vary significantly among different enzymes processing O-succinyl-L-homoserine. While some enzymes show absolute dependence on specific metal ions, others demonstrate moderate activation or require metals only for structural stability. The Thioalkalivibrio sulfidiphilus enzyme represents an example of iron-activated catalysis, with optimal activity achieved at relatively low iron concentrations.
Copper (Cu²⁺) and aluminum (Al³⁺) ions have been shown to accelerate PLP-dependent reactions in model systems through chelation with Schiff base intermediates [13]. These metals enhance reaction rates by providing coplanarity between the imine and pyridine ring systems, similar to the hydrogen bonding interactions observed in native enzymes. However, metal chelation can also hinder product release, which may explain the evolutionary preference for metal-free PLP enzymes in many systems.
The phosphate group of PLP serves as an anchor for metal ion coordination in some enzyme systems. The phosphate binding cup provides a conserved recognition pattern that can accommodate metal ions while maintaining proper cofactor orientation [13]. This dual function of the phosphate group - both as an enzyme anchor and metal coordination site - represents an elegant solution to the cofactor requirements of complex enzymatic reactions.
Magnesium (Mg²⁺) and manganese (Mn²⁺) ions provide moderate activation effects in various PLP-dependent enzymes, primarily through cofactor stabilization and maintenance of proper enzyme conformation[Metal cofactor table]. These metals typically bind at concentrations in the millimolar range and contribute to overall enzyme stability rather than direct catalytic enhancement.
The thermostability of enzymes processing O-succinyl-L-homoserine is significantly influenced by metal ion availability. The Thioalkalivibrio sulfidiphilus enzyme demonstrates excellent thermostability with a half-life of 21.72 hours at 30°C, which may be related to its iron activation mechanism [11]. This thermal stability is crucial for industrial applications and suggests that metal-activated enzymes may offer advantages in biotechnological processes.
Enzyme | Substrate | Km (mM) | Vmax (units/mg) | kcat (s⁻¹) | Reaction Type | Metal Activation | Reference |
---|---|---|---|---|---|---|---|
Cystathionine γ-synthase (E. coli) | O-succinyl-L-homoserine (elimination) | 0.33 | 460.00 | - | γ-elimination | Not reported | Brzovic et al. 1990 |
Cystathionine γ-synthase (E. coli) | O-succinyl-L-homoserine (replacement) | 1.00 | 700.00 | - | γ-replacement | Not reported | Brzovic et al. 1990 |
Cystathionine γ-synthase (E. coli) | L-cysteine (replacement) | 0.05 | 700.00 | - | γ-replacement | Not reported | Brzovic et al. 1990 |
Cystathionine γ-synthase (Arabidopsis) | O-phosphohomoserine (replacement) | 2.50 | 33.60 | - | γ-replacement | Not reported | Ravanel et al. 1998 |
O-succinyl-L-homoserine sulfhydrylase (Thioalkalivibrio) | O-succinyl-L-homoserine | 72.52 | 44.57 | 29.71 | γ-replacement | Fe²⁺ (115% increase) | Zhu et al. 2021 |
Cystathionine γ-synthase (Nicotiana tabacum) | L-homoserine phosphate | 7.10 | - | - | γ-replacement | Not reported | Steegborn et al. 1999 |
Cystathionine γ-lyase (Human) | L-cystathionine | 0.50 | 2.50 | - | γ-elimination | Not reported | Chiku et al. 2009 |
Reaction Step | Description | Key Intermediates | Spectroscopic Properties | Cofactor Requirements |
---|---|---|---|---|
Transaldimination | Substrate amino group displaces lysine from internal aldimine | Gem-diamine intermediate | No characteristic absorption | PLP, active site Lys |
External Aldimine Formation | Formation of covalent PLP-substrate complex | External aldimine (Schiff base) | 422 nm absorption maximum | PLP, substrate binding |
Quinonoid Intermediate Formation | Abstraction of α-hydrogen creates carbanionic intermediate | Quinonoid carbanionic structure | 485 nm quinonoid absorption | PLP, general base (Lys) |
γ-Elimination Pathway | Elimination of γ-leaving group (succinyl) without nucleophile | Vinylglycine-PLP complex | 460-485 nm absorption bands | PLP, elimination pathway |
γ-Replacement Pathway | Replacement of γ-leaving group with nucleophile (L-cysteine) | Cysteine-attacking intermediate | Red-shifted absorption | PLP, nucleophile binding |
α-Aminocrotonate Formation | Stabilized intermediate with extended conjugation | Extended conjugated system | 460 nm characteristic peak | PLP, conjugation system |
Product Release | Hydrolysis releases product and regenerates PMP | Pyridoxamine phosphate (PMP) | 320-340 nm absorption | PLP→PMP conversion |
Metal Ion | Enzyme System | Activation Effect | Mechanism of Action | Optimal Concentration | Binding Site | Reference |
---|---|---|---|---|---|---|
Fe²⁺ (Ferrous iron) | O-succinyl-L-homoserine sulfhydrylase | 115% activity increase | Direct enzyme activation | Trace amounts | Active site proximal | Zhu et al. 2021 |
Fe²⁺ (Ferrous iron) | Cystathionine γ-synthase (general) | Enhanced catalytic efficiency | Cofactor stabilization | μM to mM range | Near PLP cofactor | General literature |
Zn²⁺ (Zinc) | D-threonine aldolase | Essential for activity | β-hydroxy group activation | Required cofactor | Active site metal center | Uhl et al. 2015 |
Cu²⁺ (Copper) | PLP model systems | Accelerated transamination | Metal-PLP chelation | mM concentrations | PLP-substrate complex | Model system studies |
Al³⁺ (Aluminum) | PLP model systems | Enhanced reaction rates | Coplanarity enhancement | mM concentrations | PLP-substrate complex | Model system studies |
Mg²⁺ (Magnesium) | Various PLP enzymes | Cofactor stabilization | Enzyme conformation | mM concentrations | Various sites | Various PLP studies |